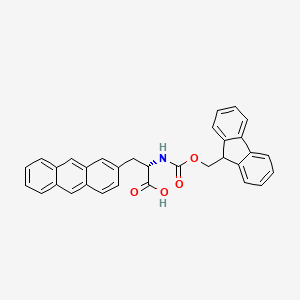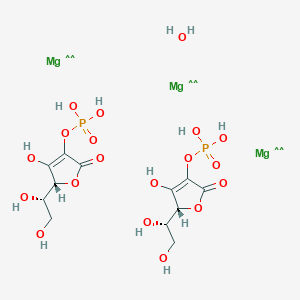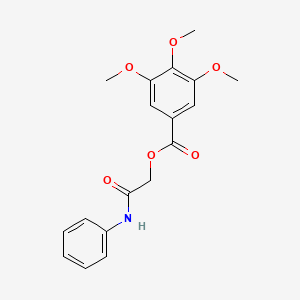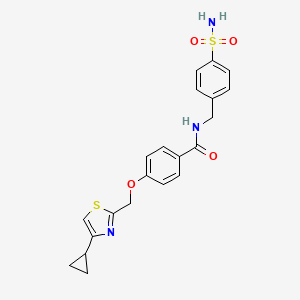
6,8-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one is a chemical compound. It is a derivative of chromen-2-one, which is an important class of heterocyclic compounds with versatile biological profiles .
Molecular Structure Analysis
The molecular formula of this compound is C16H19NO3 . Its structure can be described as a benzene molecule with two adjacent hydrogen atoms replaced by a lactone ring, forming a second six-membered heterocycle that shares two carbons with the benzene ring .Scientific Research Applications
Synthesis of Key Intermediates
The synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors utilizes intermediates such as "2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate." This compound serves as a critical precursor for developing potent inhibitors like NU7441, a dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one, which shows promise in cancer treatment research. The synthesis involves innovative methods, including the Baker-Venkataraman rearrangement to generate the chromenone scaffold, highlighting the importance of morpholine derivatives in medicinal chemistry (Rodriguez Aristegui et al., 2006).
Development of Fluorescent Probes
Morpholine derivatives have been employed in creating off-on fluorescent probes, such as the 4-nitroimidazole-3-hydroxyflavone conjugate, for selective detection of hypoxia in tumor cells. This approach uses the 4-nitroimidazole moiety as a hypoxic trigger, with the morpholine groups enhancing selectivity and sensitivity, demonstrating the compound's potential in biomedical research fields for imaging disease-relevant hypoxia (Feng et al., 2016).
Anticancer Agents
Research into morpholines linked to coumarin–triazole hybrids has uncovered compounds with significant anti-proliferative potential against various human cancer cell lines. For instance, a specific derivative demonstrated remarkable growth inhibition against bone cancer cells, further supporting the therapeutic potential of morpholine-containing chromenone derivatives in cancer treatment. These findings underscore the versatility of morpholine derivatives in synthesizing compounds with promising biological activities (Goud et al., 2019).
Mechanism of Action
Target of Action
It belongs to the class of coumarin derivatives , which are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
As a coumarin derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, often leading to altered cellular functions .
Result of Action
Coumarin derivatives are known to exhibit a wide range of biological activities, including antifungal , anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
6,8-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-7-12(2)16-14(8-11)13(9-15(18)20-16)10-17-3-5-19-6-4-17/h7-9H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEOSAICGKWBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2763484.png)

![4-(Difluoromethoxy)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2763489.png)



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2763494.png)




![Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2763504.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2763505.png)
